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Compound of Interest

Compound Name: N3-(2-Methoxy)ethyluridine
Cat. No.: B12388889
Get Quote

Executive Summary

N3-(2-Methoxy)ethyluridine (N3-MEU) is a synthetic uridine derivative characterized by the
alkylation of the N3-imide nitrogen with a 2-methoxyethyl group.[1] Unlike the widely utilized 2'-
O-(2-methoxyethyl)uridine (2'-MOE), which modifies the sugar moiety to enhance nuclease
resistance in antisense oligonucleotides, N3-MEU modifies the Watson-Crick binding face of
the nucleobase.[1]

This modification abolishes the hydrogen-bonding capability of the N3-H proton, effectively
disrupting A-U base pairing.[1] Consequently, N3-MEU serves as a critical chemical probe for
studying RNA polymerase fidelity, a potential prodrug scaffold in CNS therapeutics
(antiepileptic research), and a key reference standard for impurity profiling in the GMP
manufacture of oligonucleotide drugs.[1]

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification[1]

e |[UPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-
methoxyethyl)pyrimidine-2,4-dione[1]
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Common Name: N3-(2-Methoxy)ethyluridine[1][2][3][4][5]

Molecular Formula: C12H1sN207[1]

Molecular Weight: 302.28 g/mol [1][6]

Classification: Pyrimidine Nucleoside Analogue[1][2][7]

Structural Visualization

The following diagram illustrates the chemical structure of N3-MEU, highlighting the critical N3-
substitution that differentiates it from canonical uridine and 2'-MOE derivatives.

Uridine Core Site of Modification N3 Position Alkylation 2-Methoxyethyl Group Functional Consequence Loss of H-Bond Donor
(Ribose + Uracil) (Imide Nitrogen) (-CH2-CH2-O-CH3) (Disrupts A-U Pairing)

Click to download full resolution via product page

Figure 1: Structural logic of N3-(2-Methoxy)ethyluridine synthesis and functional impact.

Physicochemical Properties
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Property Value/Description Relevance

The N3-H donor is lost,
H-Bond Donors 3(2, 3,5 -0H) preventing base pairing with
Adenine.[1]

Includes the new ether oxygen
H-Bond Acceptors 7
and carbonyls.[1]

More lipophilic than Uridine
LogP (Predicted) ~-1.2t0-0.8 (LogP ~ -2.[1]0) due to the
alkyl chain.[1]

The ether oxygen maintains
Solubility High in MeOH, DMSO, Hz0 water solubility despite
alkylation.[1]

Loss of the acidic imide proton

pKa Non-ionizable at N3 ) o
(pKa ~9.2 in Uridine).[1]

Synthetic Methodology

The synthesis of N3-MEU requires selective alkylation of the heterocyclic base without affecting
the hydroxyl groups of the ribose sugar.[1]

Retrosynthetic Analysis
o Target: N3-(2-Methoxy)ethyluridine[1][3][5]

e Precursor: Uridine (or 2',3",5'-Tri-O-acetyluridine)[1]
o Reagent: 2-Methoxyethyl bromide (or tosylate)[1]
» Strategy: Protection of sugar hydroxyls

Base-mediated N3-alkylation

Global deprotection.[1]

Detailed Experimental Protocol
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Note: This protocol is based on standard nucleoside alkylation methodologies validated for N3-
substituted pyrimidines.

Phase 1: Sugar Protection[1]
¢ Reactants: Suspend Uridine (10 mmol) in dry Pyridine (50 mL).

e Acylation: Add Acetic Anhydride (35 mmol) dropwise at 0°C.

o Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (SiO2, 10% MeOH in
DCM).[1]

o Workup: Quench with ice water, extract with Dichloromethane (DCM), wash with 1M HCI| and
saturated NaHCOs. Dry over Na2SOa4 and concentrate to yield 2',3',5'-Tri-O-acetyluridine.[1]

Phase 2: N3-Alkylation[1]

» Solvation: Dissolve Tri-O-acetyluridine (5 mmol) in anhydrous DMF (20 mL).

e Base Activation: Add anhydrous Potassium Carbonate (K2COs, 10 mmol). Stir for 30 min to
generate the imidate anion.

o Alkylation: Add 2-Methoxyethyl bromide (7.5 mmol) dropwise.
» Conditions: Heat to 60°C for 4-6 hours.

o Observation: The reaction mixture typically turns from a suspension to a clear solution as the
alkylation proceeds.[1]

o Workup: Remove DMF under reduced pressure. Resuspend residue in EtOAc, wash with
water and brine.[1]

Phase 3: Deprotection & Purification[1]

o Ammonolysis: Treat the crude N3-alkylated intermediate with 7N Ammonia in Methanol (20
mL) at RT for 12 hours.

e Evaporation: Concentrate in vacuo to a syrup.
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e Chromatography: Purify via flash column chromatography (DCM:MeOH gradient, 95:5 to
85:15).

 Yield: Expected yield 60-75% (White foam or viscous oil).

Biological & Analytical Applications[1][8]
Pharmacological Potential (CNS & Virology)

Research into N3-substituted uridines suggests specific bioactivity profiles:

 Antiepileptic Activity: Uridine analogues often modulate pyrimidine metabolism in the CNS.[1]
The N3-substitution increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB)
penetration compared to native uridine.[1]

o Antiviral Mechanisms: While N3-MEU cannot form Watson-Crick base pairs, it can act as a
"rIMMP" (ribose-modified nucleoside monophosphate) precursor or a chain terminator if
phosphorylated by cellular kinases, though the N3-blockade often reduces kinase
recognition.[1]

Critical Role in Quality Control (CMC)
In the manufacturing of 2'-O-(2-Methoxyethyl)uridine (2'-MOE) phosphoramidites for antisense

drugs (e.g., Nusinersen, Mipomersen), N3-alkylation is a known side reaction.[1]

e Impurity Standard: N3-MEU is synthesized as a reference standard to quantify "N3-
methylated" or "N3-alkylated" impurities in GMP batches of 2'-MOE.[1]

 Differentiation: It must be chromatographically resolved from the 2'-O-isomer.[1][7] N3-MEU
typically elutes later than 2'-MOE on Reverse Phase HPLC due to the exposed sugar
hydroxyls being less lipophilic than the protected 2'-position, but the N3-alkyl group adds
significant hydrophobicity.[1]

Analytical Profiling (Expected Data)[1]
e 1H NMR (DMSO-ds):

o ~11.3 ppm (Imide NH) Disappears.[1]
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o ~7.8 ppm (H6, d) and ~5.7 ppm (H5, d): Doublets remain, slight chemical shift change due
to N3-substitution.[1]

o ~4.0 ppm (N-CHz, t): New triplet signal for the methylene attached to Nitrogen.[1]
o ~3.5 ppm (O-CHz, t): Methylene adjacent to oxygen.[1]
o ~3.2 ppm (O-CHps, s): Singlet for the methoxy group.[1]

e Mass Spectrometry (ESI):
o [M+H]* = 303.29 m/z[1]
o [M+Na]* = 325.27 m/z[1]

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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